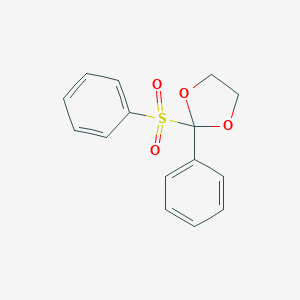![molecular formula C20H22N2O3 B498574 {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891449-03-9](/img/structure/B498574.png)
{2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is an organic compound that features a benzimidazole core linked to an acetic acid moiety through a phenoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenol derivative and a halomethyl benzimidazole intermediate.
Introduction of the Acetic Acid Moiety: The final step involves the reaction of the intermediate with a chloroacetic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the phenoxy methyl group, resulting in different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with altered electronic properties.
科学的研究の応用
Chemistry
In chemistry, {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its benzimidazole core is known to interact with various enzymes and receptors, making it a valuable tool for biochemical studies.
Medicine
Medicinally, this compound has potential applications as a therapeutic agent. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the fine-tuning of material properties to meet specific industrial needs.
作用機序
The mechanism by which {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
- 2-(2-Isopropyl-5-methylphenoxy)acetic acid
- 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid stands out due to its benzimidazole core, which imparts unique electronic and steric properties
特性
IUPAC Name |
2-[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)15-9-8-14(3)10-18(15)25-12-19-21-16-6-4-5-7-17(16)22(19)11-20(23)24/h4-10,13H,11-12H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDUKYLRTDJLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)
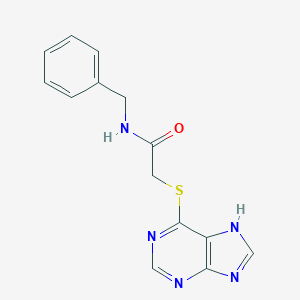
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498494.png)
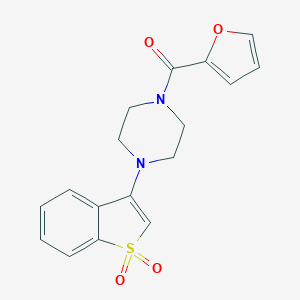
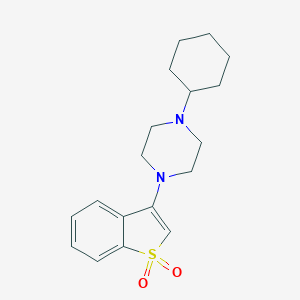
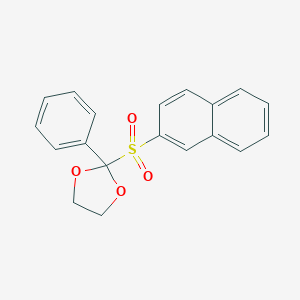
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498500.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498501.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498505.png)
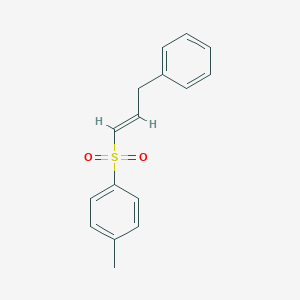
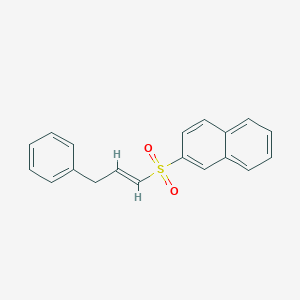
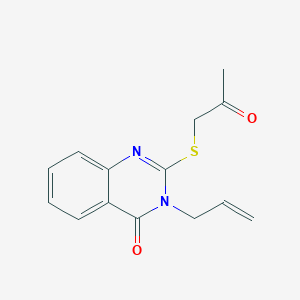
![1-{5-[(2-aminophenyl)sulfanyl]-3-bromo-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B498512.png)
